Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate
Overview
Description
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is an organic compound with the CAS Number: 54244-69-8 . It has a molecular weight of 265.31 and its IUPAC name is benzyl [(tert-butoxycarbonyl)amino]acetate . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H19NO4 . The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid compound .Scientific Research Applications
Peptide Modification and C-Alkylation
The compound has been extensively used in the synthesis and modification of peptides. In one study, peptides containing aminomalonate and (amino)(cyano)acetate residues were prepared and subjected to C-alkylation. This process involved using primary alkyl, allyl, and benzyl halides under mildly basic conditions. The method offers an approach to modify peptide backbones, introducing alkylated aminomalonic acid residues, which are analogs of aspartic acid. This modification makes these peptides resistant to decarboxylation, a crucial property for certain biochemical applications (Matt & Seebach, 1998).
Polymerization Initiator
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate, or compounds with similar tert-butoxy groups, are used as initiators in polymerization processes. A study utilizing di-tert. butyl peroxide, a compound with similar structural features, showed it's effective in initiating polymerization of styrene. This indicates that tert-butoxy groups can play a significant role in the polymerization process, potentially leading to polymers with specific end-groups or structural properties (Allen & Bevington, 1961).
Protection and Deprotection in Organic Synthesis
In organic synthesis, protecting groups like tert-butoxy are crucial for the temporary modification of functional groups. A study outlined the selective removal of the tert.-butyloxycarbonyl group, showcasing the importance of such groups in the synthesis of complex molecules. The tert-butoxy group, similar to the one in this compound, can be strategically removed or added to protect certain functional groups during chemical reactions (Bodanszky & Bodanszky, 2009).
Catalysis and Ligand Synthesis
Compounds with tert-butyl groups are also pivotal in catalysis and ligand synthesis. For instance, tert-butylmethylphosphino groups were used to create rhodium complexes that exhibited excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This suggests that compounds like this compound could potentially be used or modified for use in catalytic processes or as ligands in asymmetric synthesis (Imamoto et al., 2012).
Safety and Hazards
The safety information for Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Mechanism of Action
Target of Action
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The primary targets of this compound are the amino acid residues in peptide chains. The compound interacts with these residues during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted reactions from the multiple reactive groups of the amino acid anions . The compound’s interaction with its targets results in the formation of dipeptides .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected AAILs enhance amide formation, leading to the production of dipeptides .
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties may impact the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . The compound enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis . The compound’s miscibility in various solvents also influences its action and efficacy .
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAICJLTIXLJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326803 | |
Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54244-69-8 | |
Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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